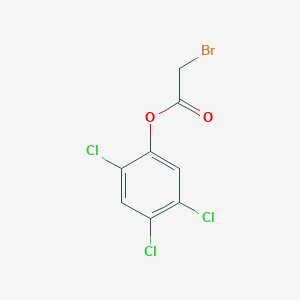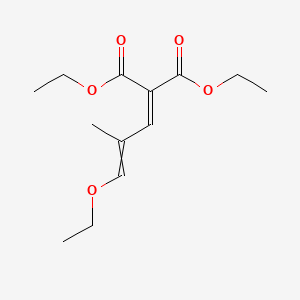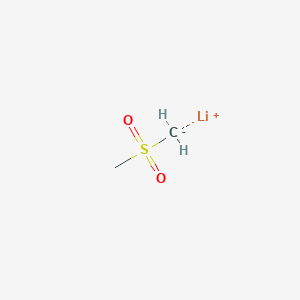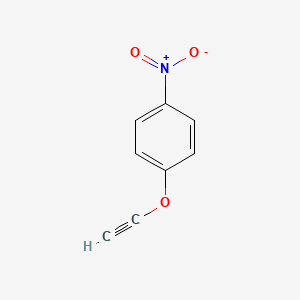
Benzene, 1-(ethynyloxy)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.
Industrial Production Methods:
Types of Reactions:
Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.
Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.
Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.
4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.
Properties
CAS No. |
22409-58-1 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-ethynoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |
InChI Key |
DRRDBQMPTXQHAM-UHFFFAOYSA-N |
Canonical SMILES |
C#COC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


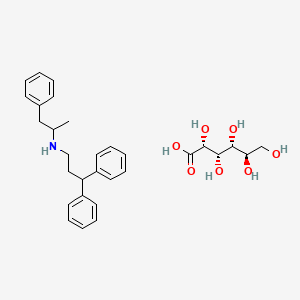
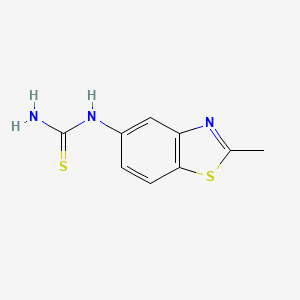

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
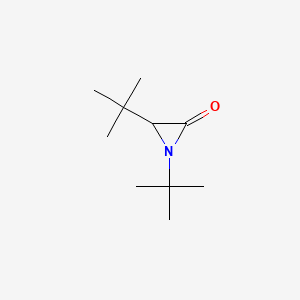


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)

